Tris(ethylenediamine)cobalt(III)chloridedihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

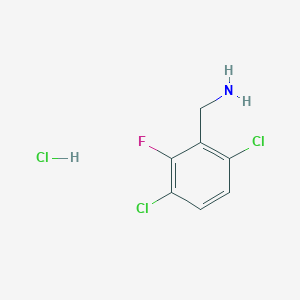

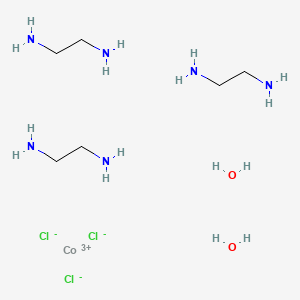

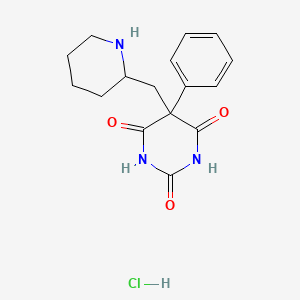

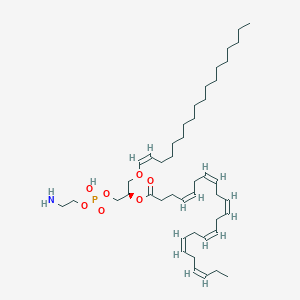

Tris(ethylenediamine)cobalt(III)chloridedihydrate is an inorganic compound with the formula [Co(en)3]Cl3, where “en” is the abbreviation for ethylenediamine . It is the chloride salt of the coordination complex [Co(en)3]3+ . This trication was important in the history of coordination chemistry because of its stability and its stereochemistry .

Synthesis Analysis

The compound is prepared from an aqueous solution of ethylenediamine and virtually any cobalt(II) salt, such as cobalt(II) chloride . The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III) . The reaction proceeds in 95% yield, and the trication can be isolated with a variety of anions .Molecular Structure Analysis

The cation [Co(en)3]3+ is octahedral with Co-N distances in the range 1.947–1.981 Å . The N-Co-N angles are 85° within the chelate rings and 90° between nitrogen atoms on adjacent rings . The complex can be resolved into enantiomers that are described as Δ and Λ .Chemical Reactions Analysis

The compound is prepared from an aqueous solution of ethylenediamine and virtually any cobalt(II) salt, such as cobalt(II) chloride . The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III) . The reaction proceeds in 95% yield, and the trication can be isolated with a variety of anions .Physical And Chemical Properties Analysis

Tris(ethylenediamine)cobalt(III)chloridedihydrate has a molar mass of 345.59 . It appears as a yellow-orange solid . It decomposes at a melting point of 275 °C (527 °F; 548 K) .科学的研究の応用

Synthesis and Characterization

Tris(ethylenediamine)cobalt(III) chloride dihydrate serves as a precursor in the synthesis of complex compounds. For example, its synthesis, characterization, and single crystal X-ray diffraction (XRD) analysis have been thoroughly investigated. Such studies not only reveal the compound's structural geometry but also its potential antimicrobial and cytotoxic properties. One study synthesized a related cobalt complex and analyzed its antimicrobial and cytotoxic activities, demonstrating good antimicrobial properties and a notable cytotoxic IC50 value against certain cells (Kirubavathy, Velmurugan, Parameswari, & Chitra, 2014).

Photochemical Reactions

The tris(ethylenediamine)cobalt(III) ion is involved in photo-ligand substitution reactions, where it undergoes ligand exchange under specific light irradiation conditions. This process demonstrates the compound's reactivity and the influence of light on its chemical behavior, with studies reporting unusually high quantum yields for these reactions (Nakashima & Kida, 1977).

Educational Applications

In the context of education, experiments with tris(ethylenediamine)cobalt(III) compounds facilitate the demonstration of coordination chemistry techniques to undergraduate students. These experiments can include the synthesis, resolution of enantiomeric compounds, and analysis of enantiomeric purity using 59Co NMR spectroscopy, highlighting the practical application of coordination compounds in learning environments (Borer, Russell, Settlage, & Bryant, 2002).

Catalysis and Racemization

The compound also shows catalytic properties, for instance, in the racemization of its own ion. The presence of activated carbon can significantly accelerate the racemization process of the tris(ethylenediamine)cobalt(III) ion at relatively low temperatures, providing insights into catalytic mechanisms and surface phenomena (Dwyer & Sargeson, 1960).

Ion Pair Formation Studies

Ion pair formation with various anions in different solvents has been studied extensively using tris(ethylenediamine)cobalt(III) chloride dihydrate. These studies offer valuable data on the conductance behavior of complex ions in solutions, enhancing our understanding of ion interactions and solvent effects on ion pair formation. Research has detailed the conductometric determination of ion-pair formation constants, shedding light on the interactions between the cobalt complex and various anions in aqueous solutions (Katayama & Tamamushi, 1971).

作用機序

The specific function of Tris(ethylenediamine)cobalt(III)chloridedihydrate involves the reversible hydration of carbon dioxide . It may stimulate the sodium/bicarbonate transporter activity of SLC4A4 that acts in pH homeostasis . It is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .

Safety and Hazards

Tris(ethylenediamine)cobalt(III)chloridedihydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trichloride;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.Co.2H2O/c3*3-1-2-4;;;;;;/h3*1-4H2;3*1H;;2*1H2/q;;;;;;+3;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLUKJGRPOLBEF-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H28Cl3CoN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746548 |

Source

|

| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(ethylenediamine)cobalt(III)chloridedihydrate | |

CAS RN |

207802-43-5 |

Source

|

| Record name | Cobalt(3+), tris(1,2-ethanediamine-κN,κN′)-, trichloride, dihydrate, (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B6595284.png)